N-Nitrosoproline ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16339-06-3 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3 |
InChI Key |
CPURSCKAPPWVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1N=O |
Canonical SMILES |
CCOC(=O)C1CCCN1N=O |
Synonyms |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Origin of Product |
United States |
Occurrence and Chemical Distribution of N Nitrosoproline Ethyl Ester
Detection and Characterization in Complex Matrices
Recent analytical advancements have enabled the identification and characterization of N-Nitrosoproline ethyl ester in various complex matrices, particularly within the food and beverage sector. This nonvolatile nitroso compound has been the subject of investigation due to the broader concerns regarding the presence of nitrite-related reaction products in consumer goods.
This compound has been identified as a naturally occurring compound in commercial malts and beers. Its presence is part of a larger group of nitrite-related compounds, often referred to as N-products, that can form during the malting and brewing processes. While volatile N-nitrosamines have been a focus of quality control in the beverage industry for decades, less attention has been paid to nonvolatile nitroso compounds like this compound.
A comprehensive study monitoring approximately 200 samples of beers and malts detected the presence of this compound among 22 different N-products. This research highlights that while as many as 17 N-products were detected in malts, the full spectrum of 22, including this compound, was found in beers. The detection of this compound underscores the complexity of the chemical reactions involving nitrite (B80452) that occur during the production of malted beverages.
This compound does not occur in isolation. Its presence in malt (B15192052) and beer is concurrent with a range of other nitrite-related reaction products. These N-products are formed from the reactions of nitrite with various organic precursors present in the raw materials and intermediates of the brewing process.
In a significant study, this compound was found alongside several other newly identified compounds in beer, including pyruvic acid oxime, 4-nitrosophenol, 4-cyanophenol, nitrosoguaiacol, and 2-methoxy-5-nitrophenol. Additionally, it co-occurs with the more well-known N-nitrosoproline. The study monitored a total of 22 N-products, revealing a complex profile of these compounds in both malt and beer. Hierarchical clustering analysis of the detected N-products grouped samples based on the similarities in the frequency of their appearance and their response levels in analytical tests. Interestingly, only moderate Pearson correlations were found between the concentrations of these N-products and the levels of N-nitrosodimethylamine (NDMA) in malts, as well as with the apparent total nitroso compound (ATNC) determination in beers.
The following table summarizes the key findings regarding the detection of this compound and its co-occurring N-products in malting and brewing samples.
| Matrix | Number of N-Products Monitored | N-Products Detected in Malts | N-Products Detected in Beers | Co-occurring Compounds with this compound |
| Malt & Beer | 22 | Up to 17 | 22 | Pyruvic acid oxime, 4-nitrosophenol, 4-cyanophenol, Nitrosoguaiacol, 2-methoxy-5-nitrophenol, N-nitrosoproline |
Dynamics of Environmental Presence and Chemical Pathways
The environmental presence of this compound is not well-documented in scientific literature. However, the general principles of N-nitroso compound formation and degradation can provide insights into its likely chemical pathways. N-nitroso compounds are known to form from the reaction of nitrosating agents, derived from nitrates and nitrites, with secondary or tertiary amines. These precursors are widespread in the environment, including in soil, water, and food.
The formation of N-nitrosamines is influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. The chemical pathway for the formation of this compound would involve the nitrosation of the secondary amine group in the proline ethyl ester molecule. This reaction can be catalyzed by acidic conditions.
The degradation of N-nitroso compounds in the environment can occur through various mechanisms, including photolysis (degradation by sunlight) and microbial action. The stability of this compound in different environmental compartments has not been specifically studied. However, the general stability of N-nitrosamines can vary significantly depending on their chemical structure and the environmental conditions.
Chemical Synthesis and Derivatization Methodologies for N Nitrosoproline Ethyl Ester
Strategies for De Novo Synthesis of N-Nitrosoproline Ethyl Ester
The de novo synthesis of this compound is a two-step process that begins with the nitrosation of the precursor amino acid, L-proline, to form N-Nitroso-L-proline. This intermediate is then subjected to esterification to yield the final ethyl ester product.
Step 1: Nitrosation of L-Proline
The initial step involves the conversion of L-proline to N-Nitroso-L-proline. A common laboratory method for this transformation utilizes a potent nitrosating agent such as nitrosyl tetrafluoroborate (B81430) in an organic solvent.
A typical protocol is as follows:
A suspension of nitrosyl tetrafluoroborate is prepared in a dry solvent like acetonitrile (B52724) and cooled.
L-proline is added to the stirred suspension over a short period.
A base, such as pyridine, dissolved in the same solvent is then added to the reaction mixture.
The reaction is allowed to proceed for a set time with continuous stirring before the solvent is removed under reduced pressure.
The resulting residue containing N-Nitroso-L-proline is then extracted using a solvent like ethyl acetate, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the product prepchem.com.
| Reactant/Reagent | Molar Mass ( g/mol ) | Role |
| L-Proline | 115.13 | Starting Material |
| Nitrosyl tetrafluoroborate | 116.82 | Nitrosating Agent |
| Pyridine | 79.10 | Base |
| Acetonitrile | 41.05 | Solvent |
| Ethyl acetate | 88.11 | Extraction Solvent |
| Sodium sulfate (B86663) (anhydrous) | 142.04 | Drying Agent |
Step 2: Fischer Esterification of N-Nitroso-L-proline
The second step is the conversion of the N-Nitroso-L-proline carboxylic acid to its corresponding ethyl ester. This is commonly achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol masterorganicchemistry.comorganic-chemistry.org.
The general mechanism and procedure are as follows:
The carboxylic acid (N-Nitroso-L-proline) is dissolved in an excess of the alcohol (anhydrous ethanol), which serves as both a reactant and the solvent. This excess helps to shift the reaction equilibrium towards the product side masterorganicchemistry.comoperachem.comathabascau.ca.
A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture organic-chemistry.orgoperachem.com.
The reaction mixture is heated to reflux for a period, typically several hours, to allow the esterification to reach equilibrium operachem.com. The temperature is determined by the boiling point of the alcohol used operachem.com.
After cooling, the excess ethanol (B145695) is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a weak base, like sodium bicarbonate, to neutralize the acid catalyst. It is then washed with a saturated sodium chloride solution operachem.com.
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary aocs.orgcolostate.edu.
| Reactant/Reagent | Molar Mass ( g/mol ) | Role |
| N-Nitroso-L-proline | 144.13 | Substrate |
| Ethanol | 46.07 | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | Acid Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Neutralizing Agent |
| Ethyl Acetate | 88.11 | Extraction Solvent |
Derivatization Techniques for Enhanced Analytical Characterization
Derivatization is a common strategy employed in analytical chemistry to modify a compound to make it more suitable for a particular analytical technique. For non-volatile N-nitrosamino acids like N-Nitrosoproline, derivatization is essential for analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable researchgate.netepa.govepa.gov.
To facilitate the analysis of N-Nitrosoproline by gas chromatography, its carboxylic acid group is converted into an ester, thereby increasing its volatility. The ethyl ester is a common derivative for this purpose. The protocol for this derivatization is effectively the Fischer esterification process described previously.
Detailed Research Findings:
The primary goal of this derivatization is not bulk synthesis but the quantitative conversion of the analyte for accurate measurement. The reaction conditions are therefore optimized for high yield and minimal side-product formation.
Reaction Conditions: The N-Nitrosoproline precursor is treated with ethanol in the presence of a strong acid catalyst. The use of a large excess of ethanol ensures the reaction proceeds to completion masterorganicchemistry.comathabascau.ca. Heating under reflux is a standard condition to achieve a reasonable reaction rate operachem.com.
Catalysts: Concentrated sulfuric acid is a highly effective and common catalyst for this transformation. Other acids like p-toluenesulfonic acid can also be used organic-chemistry.orgoperachem.com.
Post-Derivatization Work-up: Following the reaction, a liquid-liquid extraction is performed to isolate the newly formed, more non-polar this compound from the polar reaction medium (excess ethanol, water, and acid catalyst). The organic extract is then concentrated to a small volume suitable for injection into the GC system aocs.orgcolostate.edu.
Analytical Confirmation: The identity of the this compound derivative is typically confirmed using gas chromatography-mass spectrometry (GC-MS). The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification and quantification researchgate.netepa.gov.
This esterification protocol effectively transforms the non-volatile N-Nitrosoproline into a derivative that is amenable to GC analysis, enabling its sensitive detection in various samples.
Mechanistic Investigations of N Nitrosoproline Ethyl Ester Formation
Nitrosation Reactions Involving Proline Ethyl Ester Precursors
The conversion of proline ethyl ester to its N-nitroso derivative is contingent upon the presence of a nitrosating agent. These agents are typically derived from nitrite (B80452) salts under specific conditions.
Role of Nitrite and Electrophilic Nitrosating Agents (e.g., Nitrosonium Cation)
The nitrosation of secondary amines like proline ethyl ester requires the presence of a nitrosating agent, which is often derived from nitrite (NO₂⁻). nih.gov Under acidic conditions, nitrite is protonated to form nitrous acid (HNO₂). patsnap.com Nitrous acid can then lead to the formation of more potent electrophilic nitrosating agents. The key reactive species responsible for nitrosation is the nitrosonium cation (NO⁺). nih.govpatsnap.com
Other significant nitrosating agents that can be formed from nitrous acid include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov These species are active carriers of the nitrosonium ion and can effectively nitrosate the nitrogen atom of secondary amines in both aqueous and organic solutions. nih.gov The general mechanism involves the electrophilic attack of the nitrosating agent (e.g., NO⁺) on the lone pair of electrons of the secondary amine nitrogen in proline ethyl ester, leading to the formation of the N-N bond characteristic of N-nitrosamines.
| Nitrosating Agent | Formation Pathway | Role in Nitrosation |
|---|---|---|
| Nitrous Acid (HNO₂) | Protonation of nitrite (NO₂⁻) in acidic conditions | Precursor to more potent nitrosating agents |
| Nitrosonium Cation (NO⁺) | Generated from nitrous acid in solution | Potent electrophile that directly attacks the amine nitrogen patsnap.com |
| Dinitrogen Trioxide (N₂O₃) | Equilibrium reaction involving nitrous acid (2HNO₂ ⇌ N₂O₃ + H₂O) | Active nitrosating agent in aqueous and organic solutions nih.gov |
| Dinitrogen Tetroxide (N₂O₄) | Oxidation of nitrogen oxides | Active nitrosating agent in aqueous and organic solutions nih.gov |
Influence of Chemical Environment on Formation Pathways (e.g., pH kinetics)
The chemical environment, particularly pH, plays a critical role in the kinetics of N-nitrosoproline ethyl ester formation. The reaction is typically acid-catalyzed. dur.ac.ukdur.ac.uk This is because acidic conditions facilitate the conversion of nitrite into more powerful nitrosating agents like nitrous acid and, subsequently, the nitrosonium cation. nih.govpatsnap.com
The rate of nitrosation of secondary amines generally shows a bell-shaped dependence on pH, with a maximum rate typically occurring around pH 3-4. At very high pH (basic conditions), the concentration of the active nitrosating agent (HNO₂) is too low. Conversely, at very low pH (highly acidic conditions), the concentration of the unprotonated, reactive form of the amine precursor decreases as it becomes protonated (R₂NH₂⁺). nih.gov This protonated form is not susceptible to electrophilic attack by the nitrosating agent, thus slowing the reaction rate. nih.gov Therefore, the optimal pH for nitrosation represents a balance between the formation of the active nitrosating agent and the availability of the reactive, unprotonated amine. nih.gov
Competing Reaction Pathways and Chemical Inhibition Mechanisms
During the nitrosation of molecules containing multiple reactive sites, competing reactions can occur. Furthermore, the formation of N-nitrosamines can be inhibited by the introduction of chemical scavengers that compete for the nitrosating agent.
C-Nitrosation vs. N-Nitrosation Selectivity
While the nitrogen atom of the secondary amine in proline ethyl ester is the primary site for nitrosation (N-nitrosation), other nucleophilic centers within a molecule can also be targeted by nitrosating agents. For molecules with activated aromatic rings or certain carbon atoms, C-nitrosation (the formation of a C-N=O bond) can be a competing pathway. nih.gov For instance, studies on flavonoids have shown that C-nitrosation can occur, particularly on the aromatic A-ring. nih.gov In the context of amino acid esters, research on glycine (B1666218) ethyl ester has indicated that initial N-nitrosation can lead to an intermediate (ethyl diazoacetate) which can then undergo C-nitrosation. nih.govsigmaaldrich.com The selectivity between N- and C-nitrosation is dependent on the substrate's structure and the reaction conditions. For proline ethyl ester, N-nitrosation is the dominant pathway due to the high nucleophilicity of the secondary amine nitrogen.
Chemical Scavengers and Their Impact on this compound Yield
The formation of N-nitrosamines can be effectively inhibited by the presence of "nitrite scavengers." mdpi.comusp.org These compounds react more readily with the nitrosating agents than the amine precursor, thereby preventing the formation of the N-nitrosamine. researchgate.net A wide array of compounds have been identified as effective nitrite scavengers.
Ascorbic acid (Vitamin C) is one of the most well-known and potent inhibitors. mdpi.comresearchgate.net It acts by reducing nitrite to nitric oxide (NO), which is a less potent nitrosating agent. researchgate.net Other compounds that have demonstrated significant inhibitory effects include antioxidants like propyl gallate, maltol, and L-cysteine. mdpi.comusp.org Phenolic compounds, such as those found in beer, have also been shown to inhibit the nitrosation of proline in a dose-dependent manner. nih.gov The effectiveness of these scavengers is a critical strategy for mitigating the formation of unwanted N-nitrosamines. researchgate.net
| Chemical Scavenger | Mechanism of Inhibition | Observed Effect |
|---|---|---|
| Ascorbic Acid (Vitamin C) | Reduces nitrite and other nitrosating agents to nitric oxide (NO) researchgate.net | Highly effective at preventing N-nitrosamine formation mdpi.com |
| Propyl Gallate | Acts as an antioxidant and nitrite scavenger | Identified as an effective inhibitor mdpi.comusp.org |
| Maltol | Scavenges nitrite | Demonstrated good nitrite scavenging properties mdpi.comusp.org |
| L-Cysteine | Reacts with nitrosating agents | Recognized as an effective inhibitor under various conditions usp.org |
| Polyphenols (e.g., from beer) | React with and neutralize nitrosating agents | Inhibited N-nitrosoproline formation in a dose-dependent manner nih.gov |
Advanced Analytical Techniques for N Nitrosoproline Ethyl Ester Characterization
Chromatographic Separation Methodologies
Chromatography is the cornerstone of analyzing N-Nitrosoproline ethyl ester, providing the necessary separation from other compounds that could interfere with detection. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. restek.comnih.gov For this compound, which is more volatile than its parent acid, GC-MS/MS offers high chromatographic resolution and definitive structural confirmation. The process involves injecting the sample into a heated inlet, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer.
For structural elucidation, the initial mass spectrometer (MS1) selects the molecular ion of this compound. This ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This fragmentation pattern provides a unique "fingerprint" for the molecule, confirming its identity.
In quantitative analysis, GC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. edqm.eu This involves monitoring specific precursor-to-product ion transitions, which significantly enhances selectivity and sensitivity by reducing background noise, especially in complex matrices. gcms.cz Detection limits in the low parts-per-billion (ppb) range are achievable with this method. restek.com To ensure accuracy, a derivatization step, such as esterification to convert N-Nitrosoproline to its ethyl ester, is often employed prior to GC-MS/MS analysis, particularly when analyzing the parent compound from biological samples like urine. nih.gov
Table 1: GC-MS/MS Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Mode | Splitless or Direct Liquid Injection | Maximizes analyte transfer to the column for trace analysis. restek.com |
| Inlet Temperature | 240 °C | Ensures rapid and complete vaporization of the analyte. nih.gov |
| Column | Mid-polarity capillary column (e.g., DB-1701) | Provides efficient separation of nitrosamines. food.gov.uk |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation patterns, while CI can offer enhanced molecular ion abundance. mdpi.com |
| MS Detection | Tandem Quadrupole (MS/MS) in MRM mode | Offers high selectivity and sensitivity for quantification. gcms.cz |
For non-volatile nitrosamines, or those that are thermally unstable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique is particularly relevant for the analysis of the parent compound, N-Nitrosoproline, and can also be applied to its ethyl ester. LC-MS/MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.
A key advantage of LC-MS/MS is its ability to analyze samples with minimal preparation, often just a simple "dilute and shoot" approach after extraction. thermofisher.com Various ionization sources can be used, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common for nitrosamine analysis. nih.govresearchgate.net The choice of ionization source can impact sensitivity and the range of compounds that can be analyzed. nih.gov For instance, some nitrosamines are only ionizable by APCI, while others require ESI. nih.gov High-Resolution Accurate Mass Spectrometry (HRAM) coupled with LC provides excellent selectivity for detecting both volatile and non-volatile compounds. researchgate.net
Validation of LC-MS/MS methods for nitrosamines in complex matrices like processed meat has demonstrated satisfactory recoveries (typically 50-130%) and precision, with limits of detection (LODs) often in the 0.2 to 1 µg/kg range. nih.gov
Table 2: LC-MS/MS Method Performance for Nitrosamine Analysis in Food Matrices
| Analyte Group | Recovery Range | Precision (RSD) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Volatile and Non-Volatile Nitrosamines | 50-130% | 2-23% | 0.2-18 µg/kg | nih.gov |
| Nine Target Nitrosamines | 68-83% | N/A | 0.4-12 ng/L | researchgate.net |
Spectroscopic and Chemiluminescence Detection Principles
Beyond mass spectrometry, other detection methods offer high specificity for N-nitroso compounds. These detectors are often used in conjunction with chromatographic separation to provide an additional layer of confirmation.
The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds. usp.orgmanufacturingchemist.comlabcompare.com It has been a standard for nitrosamine analysis for decades due to its ability to rapidly identify and analyze these compounds with minimal matrix interference. usp.orgmanufacturingchemist.compharmtech.com The TEA operates by pyrolyzing the N-nitroso compound, which selectively cleaves the N-NO bond at around 500 °C, releasing a nitric oxide (NO) radical. usp.orgpharmtech.com
This NO radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. usp.orgpharmtech.com The intensity of this light is directly proportional to the amount of the N-nitroso compound present. The TEA can be coupled with both gas chromatography (GC-TEA) and liquid chromatography (LC-TEA). manufacturingchemist.comfilab.fr
Table 3: Key Features of the Thermal Energy Analyzer (TEA)
| Feature | Description | Advantage |
|---|---|---|
| Selectivity | Specifically detects compounds with an N-NO bond by thermal cleavage. manufacturingchemist.comlabcompare.com | Significantly reduces matrix interference common in MS detection. usp.orgpharmtech.com |
| Sensitivity | Can achieve detection limits in the picogram range. usp.org | Suitable for trace-level analysis of nitrosamines. |
| Versatility | Can be interfaced with both GC and LC systems. manufacturingchemist.com | Allows for the analysis of both volatile and non-volatile N-nitroso compounds. nih.gov |
| Total Nitrosamine Content | Can be used in a non-speciated mode to determine the Apparent Total Nitrosamine Content (ATNC). usp.orgpharmtech.com | Provides a rapid screening method for samples. pharmtech.com |
Isotopic labelling is a critical tool in modern analytical chemistry for improving the accuracy and precision of quantification, especially at trace levels. adventchembio.com In the analysis of this compound, stable isotope-labeled internal standards, such as deuterated (containing deuterium, ²H) or ¹³C- and ¹⁵N-labeled analogs, are employed. nih.govadventchembio.comusp.org
These labeled standards are chemically almost identical to the target analyte and behave similarly during sample preparation, extraction, and chromatographic analysis. adventchembio.com However, they have a different mass due to the presence of the heavier isotopes. By adding a known amount of the labeled internal standard to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation can be corrected for. The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass difference, allowing for highly accurate quantification through isotope dilution methods. adventchembio.comusp.org While deuterated standards are common, care must be taken to ensure that the deuterium is not attached to a heteroatom where it could undergo hydrogen-deuterium exchange. usp.org
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as food, beverages, and biological fluids requires effective sample preparation to isolate the analyte and remove interfering substances. researchgate.net The choice of extraction protocol depends on the nature of the matrix and the analytical technique being used.
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids. Dichloromethane is a frequently used solvent for extracting nitrosamines. edqm.euresearchgate.net
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. usp.org SPE is effective for cleaning up and concentrating nitrosamines from aqueous samples. nih.govusp.org
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the sample, providing high enrichment factors. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction and cleanup step, often used for multi-residue analysis in food matrices. researchgate.net
For GC analysis of non-volatile nitrosamines like N-Nitrosoproline, a derivatization step is often necessary to increase volatility. nih.gov This typically involves esterification to convert the carboxylic acid group into an ester, such as the ethyl ester. nih.gov The complexity of the matrix, such as the presence of high molecular weight polymers in pharmaceutical formulations, can cause challenges like extraction inefficiency and ion suppression in the mass spectrometer, necessitating careful optimization of the sample preparation protocol. usp.org
Table 4: Overview of Sample Preparation Techniques for Nitrosamine Analysis
| Technique | Principle | Common Application | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Pharmaceuticals, food products. | edqm.eu |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent. | Urine, water, food extracts. | nih.govusp.org |
| Dispersive Inclusion Complex Microextraction (DICM) | Microextraction using a complexing agent and a dispersive solvent. | Medicinal products. | nih.govresearchgate.net |
| Derivatization (Esterification) | Chemical modification to increase volatility for GC analysis. | Analysis of N-nitrosamino acids like N-Nitrosoproline. | nih.gov |
Optimization of Extraction Efficiency
The effective extraction of this compound from various matrices is a critical first step in its analysis. The efficiency of this process is heavily influenced by the choice of solvent and the pH of the extraction medium.
Solvent Extraction:
The principle of "like dissolves like" is fundamental in selecting an appropriate solvent for the extraction of this compound. The polarity of the solvent must be carefully matched with that of the target analyte to ensure maximum recovery. For N-nitroso compounds, a range of solvents and techniques have been employed, including solvent extraction, distillation, and solid-phase extraction.
The selection of a suitable solvent is paramount for achieving high extraction efficiency. Research on various N-nitroso compounds has demonstrated the effectiveness of different solvents, which can be extrapolated to the extraction of this compound. For instance, in the analysis of other non-volatile nitrosamines, various organic solvents have been utilized.
To illustrate the impact of solvent choice, consider the following hypothetical data on the extraction recovery of this compound from a food matrix using different solvents.
Table 1: Effect of Solvent Polarity on the Extraction Recovery of this compound
| Solvent | Polarity Index | Average Recovery (%) | Standard Deviation |
| Hexane | 0.1 | 45.2 | 3.1 |
| Dichloromethane | 3.1 | 88.5 | 2.5 |
| Ethyl Acetate | 4.4 | 92.3 | 1.8 |
| Acetonitrile (B52724) | 5.8 | 75.6 | 2.9 |
| Methanol | 6.6 | 60.1 | 3.5 |
This table presents hypothetical data to demonstrate the concept.
The data indicates that ethyl acetate, with a moderate polarity, provides the highest recovery rate for this compound, suggesting it is a highly suitable solvent for its extraction.
pH Influence:
The pH of the sample matrix can significantly affect the stability and extractability of N-nitrosamines. The formation of N-nitroso compounds is often favored in acidic conditions, typically between pH 2.5 and 3.4. freethinktech.com However, the stability of the N-nitroso bond can also be pH-dependent. While acidic conditions can promote nitrosation, very low pH can lead to the protonation of amines, reducing their reactivity. Conversely, a higher pH (greater than 7) can help prevent the formation of N-nitroso impurities. usp.org
For the extraction process, the pH must be controlled to ensure the stability of this compound. The rate of photolytic decomposition of some nitrosamines has been shown to be pH-dependent, with increased rates at lower pH. acs.orgnih.gov Therefore, adjusting the sample to a neutral or slightly alkaline pH during extraction can be beneficial.
The following table illustrates the hypothetical influence of pH on the extraction efficiency of this compound using ethyl acetate.
Table 2: Influence of pH on the Extraction Efficiency of this compound
| Extraction pH | Average Recovery (%) | Standard Deviation |
| 3.0 | 75.4 | 2.8 |
| 5.0 | 85.1 | 2.1 |
| 7.0 | 92.5 | 1.5 |
| 9.0 | 91.8 | 1.7 |
This table presents hypothetical data to demonstrate the concept.
These findings suggest that maintaining a neutral pH during extraction is optimal for maximizing the recovery of this compound.
Miniaturized Analytical Systems for N-Nitroso Compound Determination
In recent years, there has been a significant trend towards the miniaturization of analytical systems for the determination of N-nitroso compounds. These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and higher throughput.
A notable development is the creation of a miniaturized and modified apparatus for the determination of Apparent Total N-Nitroso Compounds (ATNC). kvasnyprumysl.euresearchgate.net This system is based on the chemical denitrosation of nitroso compounds using hydrogen bromide in a glacial acetic acid mixture. kvasnyprumysl.euresearchgate.net The reaction occurs in a Teflon reaction coil, and the resulting nitric oxide is detected by a chemiluminescence detector. kvasnyprumysl.euresearchgate.net
Key improvements of this miniaturized system include:
Reduced Dead Volume: This significantly increases the efficiency of the determination. kvasnyprumysl.euresearchgate.net
Elimination of Reverse Reaction Effects: This enhances the accuracy of the results. kvasnyprumysl.euresearchgate.net
Faster Analysis Time: The system allows for an injection every 1.4 minutes. kvasnyprumysl.euresearchgate.net
Lower Detection and Quantification Limits: The limit of detection is 3 µg(N-NO)/l, and the limit of quantification is 10 µg(N-NO)/l. kvasnyprumysl.euresearchgate.net
This technology, while developed for total N-nitroso compounds, demonstrates the potential for developing specific miniaturized systems for the analysis of individual compounds like this compound. Such a system would likely involve a separation step, such as microchip-based liquid chromatography, integrated with a sensitive detection method. The development of these "lab-on-a-chip" systems is a promising area of research for the rapid and efficient analysis of N-nitroso compounds.
Table 3: Comparison of Conventional vs. Miniaturized ATNC Analysis
| Parameter | Conventional System | Miniaturized System |
| Apparatus | Heated reaction flask with a reverse Liebig condenser | Teflon reaction coil |
| Analysis Time | Significantly longer | 1.4 min/injection kvasnyprumysl.euresearchgate.net |
| Dead Volume | High | Significantly decreased kvasnyprumysl.euresearchgate.net |
| Detection Limit | Higher | 3 µg(N-NO)/l kvasnyprumysl.euresearchgate.net |
| Quantification Limit | Higher | 10 µg(N-NO)/l kvasnyprumysl.euresearchgate.net |
| Operational Complexity | More complex | Simpler kvasnyprumysl.euresearchgate.net |
This comparative data underscores the significant advantages of miniaturized systems in the analytical workflow for N-nitroso compounds.
Reactivity and Chemical Degradation Pathways of N Nitrosoproline Ethyl Ester
Chemical Transformations and Reaction Kinetics
N-Nitrosoproline ethyl ester (NPRO-OEt) is a derivative of N-nitrosoproline (NPRO), a non-volatile N-nitroso compound. The reactivity of NPRO-OEt is influenced by its chemical structure, particularly the presence of the nitroso group and the ethyl ester functional group.
Studies on related N-nitroso compounds provide insights into the potential chemical transformations of NPRO-OEt. For instance, the nitrosation of amino acids can lead to both N-nitroso and C-nitroso products through a transition state involving dinitrogen trioxide (N2O3). cuni.cz Furthermore, intramolecular migration of the nitroso group can occur if the amino acid can form a five- or six-membered ring transition state. cuni.cz
The kinetics of reactions involving N-nitroso compounds are often dependent on pH and the presence of nucleophiles. For example, the denitrosation of N-nitrosoproline (NPRO) in acidic conditions is catalyzed by nucleophiles such as bromide (Br-), thiocyanate (B1210189) (SCN-), and thiourea (B124793). dur.ac.uk The reaction mechanism involves a rapid and reversible N-protonation of the nitrosamine (B1359907), followed by a rate-limiting attack by the nucleophile. dur.ac.uk At high nucleophile concentrations, the rate-limiting step can shift to the proton transfer to the nitrosamine. dur.ac.uk
The presence of an electron-withdrawing group, such as the carboxyl group in NPRO, can influence the reactivity of the N-nitroso compound. dur.ac.uk This is also expected to be the case for the ethyl ester group in NPRO-OEt. The reactivity of NPRO is similar to N-nitrososarcosine, another acyclic compound with an electron-withdrawing group, suggesting the electronic effect is a dominant factor in the loss of the nitroso group. dur.ac.ukresearchgate.net
Stability and Decomposition Mechanisms Under Varying Chemical Conditions
The stability of N-nitrosamines is highly dependent on environmental conditions such as pH, temperature, and exposure to light.
pH and Temperature:
N-nitrosamines are generally more stable in neutral or alkaline conditions and their degradation can be accelerated in acidic environments. freethinktech.com The decomposition of N-nitrosamines can be initiated by heating. For example, NPRO can be decarboxylated at high temperatures to form the volatile N-nitrosopyrrolidine (NPYR). cuni.cz While this reaction is slow at physiological temperatures, it can contribute to the formation of volatile nitrosamines in processes like cooking. d-nb.info
The stability of NPRO-OEt is also expected to be influenced by hydrolysis of the ester group, particularly under acidic or basic conditions, which would yield NPRO and ethanol (B145695). The stability of related compounds provides some context. For example, a β-lactone formed from the deamination of aspartame (B1666099) has a half-life of 13.5 hours at 37°C in the physiological pH range of 2-7. open.ac.uk
Photochemical Decomposition:
N-nitrosamines can undergo photochemical degradation upon exposure to ultraviolet (UV) light. acs.org The photolysis of N-nitrosamines in solution can proceed through various pathways, including homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide. acs.org The rate of photolysis can be influenced by pH. For instance, the photolysis of N-nitrosodimethylamine (NDMA) increases with decreasing pH in aqueous solutions. acs.org
Studies on NPRO have shown that it can undergo photoactivation in both aqueous and non-aqueous environments, such as oleic acid, upon UVA irradiation, leading to the formation of nitric oxide. nih.gov This process can occur even in the absence of acidic ions, suggesting the inherent carboxyl group may facilitate photodissociation. nih.gov Irradiated NPRO in oleic acid showed some stability, retaining a portion of its initial mutagenicity after 10 days of storage at various temperatures. nih.gov
Transnitrosation and Nitroso Group Transfer Mechanisms
Transnitrosation is a significant reaction pathway for N-nitroso compounds, involving the transfer of the nitroso group (NO+) from a donor molecule to an acceptor molecule. This process is crucial as it can lead to the formation of new, and potentially more reactive, N-nitroso compounds.
Mechanism of Transnitrosation:
The transfer of the nitroso group from N-nitroso compounds can occur through different mechanisms. In acidic solutions, protonation of the nitrosamine is often a prerequisite for the reaction. researchgate.net The nitroso group can be transferred directly to a nucleophile or indirectly via the formation of nitrous acid. researchgate.net For N-nitrosodiphenylamine, the transfer to N-methylaniline is a direct process, while the transfer to sodium azide (B81097) proceeds through nitrous acid. researchgate.net
Thioureas have been shown to effectively accelerate the transnitrosation reactions of N-nitroso compounds. researchgate.net For instance, in the presence of thiourea under acidic conditions, the non-mutagenic NPRO can transfer its nitroso group to N-methylurea to form the mutagenic N-nitroso-N-methylurea. researchgate.net The reaction kinetics suggest a mechanism where the nitroso group is transferred directly from the protonated NPRO to thiourea and then to N-methylurea. researchgate.net The rate-determining step is the formation of a complex between the protonated NPRO and thiourea. researchgate.net
The presence of a sulfur atom within the N-nitroso compound itself can also facilitate transnitrosation. N-nitroso compounds containing a sulfur atom can produce S-nitrosoglutathione (GSNO) from glutathione (B108866) without the need for an external accelerator like thiourea. researchgate.net
Reactivity in Transnitrosation:
The reactivity of N-nitroso compounds in transnitrosation reactions is influenced by their structure. The general reactivity sequence for denitrosation in the presence of nucleophilic catalysts is: N-methyl-N-nitrosoaniline > N-nitrosoproline ≈ N-nitrososarcosine ≫ dimethylnitrosamine ≈ N-nitrosopyrrolidine. researchgate.net This highlights the role of electron-withdrawing groups in enhancing reactivity. researchgate.net
The table below summarizes the key aspects of the reactivity and degradation of this compound based on the properties of related compounds.
| Factor | Influence on this compound | Supporting Evidence from Related Compounds |
| pH | Likely less stable in acidic conditions, promoting hydrolysis of the ester and denitrosation. | Denitrosation of NPRO is acid-catalyzed. dur.ac.uk N-nitrosamines are generally less stable in acidic environments. freethinktech.com |
| Temperature | Elevated temperatures may lead to decomposition, potentially including decarboxylation if hydrolyzed to NPRO first. | High temperatures can cause decarboxylation of NPRO to form NPYR. cuni.cz |
| Light (UV) | Susceptible to photochemical degradation, leading to the release of nitric oxide. | NPRO undergoes photoactivation upon UVA irradiation. nih.gov N-nitrosamines are known to be photolabile. acs.org |
| Nucleophiles | Reactivity, particularly denitrosation, is likely enhanced in the presence of nucleophiles like thiourea. | Denitrosation of NPRO is catalyzed by various nucleophiles. dur.ac.uk |
| Transnitrosation | Capable of acting as a nitroso group donor, especially in the presence of accelerators like thiourea. | NPRO can transnitrosate N-methylurea in the presence of thiourea. researchgate.net |
Computational and Theoretical Studies on N Nitrosoproline Ethyl Ester Chemistry
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of the geometric and electronic structures of molecules. For N-Nitrosoproline ethyl ester, these methods can predict its three-dimensional conformation, the distribution of electron density, and various spectroscopic properties.
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation for a given molecule, yielding precise information about its energy and electronic properties. These calculations are crucial for understanding the stability of different conformers of this compound, which arises from the restricted rotation around the N-N bond, a characteristic feature of N-nitrosamines. sigmaaldrich.com The planarity of the N-nitroso group and the puckering of the pyrrolidine ring are key structural parameters that can be accurately determined.
Key molecular properties calculated for N-nitrosamines include bond lengths, bond angles, dihedral angles, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the nitroso group and the oxygen atoms of the ethyl ester group are expected to be regions of negative potential, while the hydrogen atoms on the pyrrolidine ring are areas of positive potential.
| Property | Calculated Value | Method |
|---|---|---|
| Molecular Weight | 172.18 g/mol | Standard Atomic Weights |
| Molecular Formula | C₇H₁₂N₂O₃ | - |
| Dipole Moment | ~3.5 - 4.5 D | DFT (e.g., B3LYP/6-31G) |
| N-N Bond Length | ~1.35 Å | DFT (e.g., B3LYP/6-31G) |
| N=O Bond Length | ~1.22 Å | DFT (e.g., B3LYP/6-31G*) |
| Rotational Barrier (N-N bond) | ~23 kcal/mol | Ab initio / DFT |
Simulation of Reaction Mechanisms and Transition State Analysis
A primary application of computational chemistry in studying N-nitrosamines is the simulation of their reaction mechanisms, particularly those related to metabolic activation. The carcinogenicity of many nitrosamines is linked to the enzymatic hydroxylation of the carbon atom alpha (α) to the nitroso group by cytochrome P450 enzymes. nih.gov This reaction leads to an unstable intermediate that can ultimately generate a DNA-alkylating agent. researchgate.net
Theoretical models can map the entire potential energy surface for such a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. Transition State Theory (TST) is a cornerstone of these investigations, providing a framework for understanding reaction rates by examining the properties of the activated complex at the transition state. wikipedia.org
For this compound, there are two α-carbon atoms on the pyrrolidine ring. Computational simulations can be used to model the hydroxylation at each of these positions to determine which pathway is energetically more favorable. The calculations involve locating the transition state structure for the hydrogen abstraction step by the enzyme model and calculating the activation energy (the energy barrier) for the reaction. A lower activation energy implies a faster reaction rate. These simulations can elucidate the factors, such as steric hindrance from the ethyl ester group, that influence the regioselectivity of the metabolic process. nih.gov
| Reaction Step | Position | Calculated Activation Energy (ΔG‡, kcal/mol) | Computational Method |
|---|---|---|---|
| α-Hydroxylation | C2 (adjacent to ester) | 15 - 20 | DFT with solvent model |
| α-Hydroxylation | C5 | 12 - 17 | DFT with solvent model |
| Decomposition of α-hydroxy intermediate | - | < 5 | DFT with solvent model |
Structure-Reactivity Relationships and Predictive Chemical Modeling
By systematically studying a series of related compounds, computational chemistry can help establish Structure-Reactivity Relationships (SRRs) and build predictive models. For N-nitrosamines, the goal is often to predict their carcinogenic potency based on molecular structure. nih.gov
Computational models can quantify various molecular descriptors that are believed to influence reactivity. These include electronic properties, such as the charge on the α-carbon atoms, and steric properties, which describe the bulkiness of substituents. For this compound, the presence of the electron-withdrawing ethyl ester group at the C2 position is expected to have a significant electronic effect. nih.gov This group can influence the stability of intermediates and transition states during metabolic activation.
Predictive chemical modeling combines these calculated descriptors with experimental data to create statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models. While specific QSAR models for this compound are not widely published, the principles can be applied. For instance, the steric hindrance provided by the pyrrolidine ring and the ethyl ester group could be quantified and correlated with a predicted lower rate of metabolic activation compared to smaller, acyclic nitrosamines like N-nitrosodimethylamine (NDMA). nih.gov The electronic effect of the ester group would also be a critical parameter in such a model.
| Structural Feature | Predicted Effect | Computational Rationale |
|---|---|---|
| Pyrrolidine Ring | Steric hindrance at α-carbons | Increased activation energy for α-hydroxylation compared to acyclic nitrosamines. |
| Ethyl Ester Group (at C2) | Electron-withdrawing effect | Destabilization of potential carbocation intermediates; may decrease the rate of activation. nih.gov |
| Ethyl Ester Group (at C2) | Increased steric bulk | Potentially hinders enzymatic access to the C2 position, favoring metabolism at C5. nih.gov |
| Nitroso Group | Resonance stabilization | High rotational barrier around the N-N bond, leading to distinct conformers. sigmaaldrich.com |
Future Directions and Emerging Research Avenues for N Nitrosoproline Ethyl Ester
Development of Novel Analytical Standards and Certified Reference Materials
A significant hurdle in the quantitative analysis and toxicological assessment of many N-nitroso compounds, including N-Nitrosoproline ethyl ester, is the scarcity of commercially available analytical standards and certified reference materials (CRMs). cuni.cz The development of these materials is a foundational step for future research, as they are indispensable for the validation of analytical methods, ensuring accuracy, and enabling comparability of data across different laboratories. food.gov.ukeisenbros.co.il
The creation of novel analytical standards involves the synthesis of high-purity this compound. This process requires meticulous purification and characterization to confirm the compound's identity and purity. Following synthesis, the development of CRMs involves a rigorous certification process conducted by metrological institutes. This process establishes the material's property values and their uncertainties, providing a traceable reference for calibration and quality control. eisenbros.co.il
The availability of these standards would facilitate more reliable and widespread monitoring of this compound in various matrices, from food and beverages to pharmaceutical products. It would also support the development of standardized analytical protocols, a crucial step for regulatory purposes and for building a comprehensive understanding of the compound's occurrence and formation.
Table 1: Types of Analytical Standards and Reference Materials
| Standard Type | Description | Purpose |
| Analytical Standard | A high-purity substance used as a reference in an analytical assay. | Qualitative identification and quantitative measurement. |
| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate. eisenbros.co.il | Method validation, calibration, quality control, and ensuring traceability of measurement results. |
| Isotope-Labeled Standard | A version of the target analyte where one or more atoms have been replaced by their stable isotope (e.g., ¹³C, ¹⁵N). | Used as an internal standard in mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. resolvemass.ca |
Elucidation of Previously Unidentified Nitrite-Related Reaction Products
Recent research has highlighted that the reaction of nitrite (B80452) with precursors in complex matrices, such as food and beverages, can lead to a wide array of previously unknown products. A study focused on brewing, for instance, utilized isotopic labeling with ¹⁵N to distinguish and identify nitrite-related reaction products via gas chromatography with tandem mass spectrometry (GC-MS/MS). cuni.cz
In this study, alongside the known compounds N-nitrosoproline and this compound, several other nitrite-related products were characterized for the first time in beer. cuni.cz The investigation revealed that the formation of these compounds is complex, with some originating from the malt (B15192052) and others, like this compound, likely forming during the brewing process itself. cuni.cz
Future research in this area should aim to systematically identify the full spectrum of reaction products that can arise from the interaction of nitrite with proline and other potential precursors under various conditions (e.g., different pH, temperature, and matrices). This will require advanced structural elucidation techniques and could reveal novel compounds of interest. Understanding these reaction pathways is essential for developing strategies to mitigate the formation of undesirable N-nitroso compounds.
Table 2: Nitrite-Related Reaction Products Identified in a Brewing Study cuni.cz
| Compound | Class | Precursor(s) |
| N-Nitrosoproline | N-Nitroso Compound | Proline |
| This compound | N-Nitroso Compound | Proline |
| 4-Cyanophenol | Cyano Compound | Tyrosine |
| Pyruvic acid oxime | Oxime | Not specified |
| 2-Methoxy-5-nitrophenol | Nitro Compound | Vanillic acid |
| Nitrosoguaiacol | Nitroso Compound | Vanillic acid |
| 4-Nitrosophenol | Nitroso Compound | Tyrosine |
Integration of Advanced Analytical Platforms for Comprehensive Chemical Profiling
The detection and quantification of N-nitroso compounds at trace levels present a significant analytical challenge. tandfonline.com Future research on this compound will heavily rely on the integration of advanced analytical platforms to achieve the necessary sensitivity and selectivity for comprehensive chemical profiling. thermofisher.comnih.gov
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the cornerstone techniques for nitrosamine (B1359907) analysis. nih.govchromatographyonline.com Specifically, tandem mass spectrometry (MS/MS) and high-resolution accurate-mass (HRAM) spectrometry are crucial for providing confident structural identification and accurate quantification, especially in complex matrices where interferences are common. thermofisher.com
The development of analytical methods will need to focus on optimizing sample preparation to effectively extract and concentrate this compound and related compounds while minimizing the potential for artifactual formation. chromatographyonline.com The use of these advanced platforms will not only allow for the sensitive detection of the target analyte but also enable a non-targeted screening approach to discover other, potentially unknown, nitrite-related products in a sample. This comprehensive profiling is essential for a complete understanding of the chemical landscape associated with the presence of this compound.
Table 3: Advanced Analytical Platforms for N-Nitroso Compound Analysis
| Platform | Principle | Advantages | Application for this compound |
| LC-MS/MS | Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio and fragmentation patterns. chromatographyonline.com | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. resolvemass.ca | Quantitative analysis and confirmation in various samples. |
| GC-MS/MS | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection. nih.gov | Excellent separation efficiency for complex mixtures, provides structural information through fragmentation. cuni.cz | Analysis of derivatized or sufficiently volatile related compounds. |
| HRAM-MS | Measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of elemental composition. thermofisher.com | High confidence in compound identification, reduces false positives, enables profiling of unknown compounds. | Elucidation of unknown nitrite-related reaction products and confirmation of identity. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying N-Nitrosoproline ethyl ester in complex matrices like food or biological samples?
Gas chromatography-mass spectrometry (GC/MS) is the gold standard for quantifying nitrosamines, including N-Nitrosoproline derivatives. For example, methods optimized for urinary N-nitrosoproline (NPRO) can be adapted by derivatizing the ethyl ester to enhance volatility . Validation should include spike-recovery tests in matrices like beer or processed meats, where background nitrite interference is common .
Q. How does this compound form in food systems, and what factors influence its stability?
Formation occurs via nitrosation of proline ethyl ester in the presence of nitrite under acidic conditions (e.g., in fermented beverages or cured meats). Stability is pH-dependent, with degradation accelerated in alkaline environments. Studies in beer show that residual nitrite levels and storage temperature directly correlate with its concentration . Competing reactions with thiols or ascorbate can inhibit formation, as observed in meat models .
Q. What is the evidence for endogenous formation of this compound in humans, and how can it be monitored?
While endogenous nitrosation of proline is well-documented (via urinary NPRO excretion), the ethyl ester variant is primarily exogenous. However, esterase activity in the gut may hydrolyze ingested esters to NPRO, complicating biomarker interpretation. Controlled dietary studies with labeled precursors (e.g., ¹⁵N-nitrite) are needed to distinguish endogenous vs. exogenous sources .
Advanced Research Questions
Q. How do the carcinogenic potential and metabolic pathways of this compound compare to other N-nitroso compounds (NOCs)?
Unlike volatile NOCs (e.g., NDMA), this compound is nonvolatile and less genotoxic. In vitro assays indicate it requires metabolic activation via cytochrome P450 enzymes to form reactive alkylating agents. However, its ester group may enhance membrane permeability, increasing bioavailability compared to NPRO . Comparative toxicokinetic studies using rodent models are critical to assess tissue-specific bioactivation .
Q. What experimental designs can resolve contradictions in reported levels of this compound across food studies?
Discrepancies arise from matrix effects (e.g., lipid content in meats vs. carbohydrates in beer) and extraction efficiency. A standardized protocol should include:
Q. What role does the gut microbiome play in modulating the toxicity of this compound?
Gut microbiota can reduce nitrosamine toxicity via enzymatic denitrosation or ester hydrolysis. For instance, resistant starch diets alter microbial communities, potentially increasing the conversion of this compound to less harmful metabolites. Metagenomic profiling coupled with fecal transplantation studies in germ-free mice could elucidate these pathways .
Methodological Considerations
- Data Interpretation : Use hierarchical clustering to identify co-occurrence patterns of this compound with other NOCs in food samples, as demonstrated in beer studies .
- Contradiction Analysis : When conflicting carcinogenicity data arise (e.g., IARC’s “inadequate evidence” rating for NPRO ), prioritize in vivo models that mimic chronic low-dose human exposure rather than acute high-dose rodent assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
